

An In-depth Technical Guide to 5-Ethyl-2,5-dimethylheptane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Ethyl-2,5-dimethylheptane**

Cat. No.: **B14568538**

[Get Quote](#)

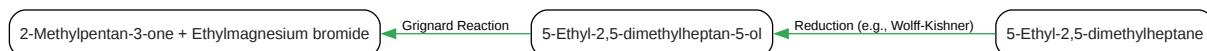
This guide provides a comprehensive technical overview of **5-Ethyl-2,5-dimethylheptane** (CAS Number: 61868-29-9), a branched-chain alkane. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the molecule's physicochemical properties, outlines a plausible synthetic route, explores its spectral characteristics, and discusses its potential applications and safety considerations.

Molecular Identity and Physicochemical Properties

5-Ethyl-2,5-dimethylheptane is a saturated hydrocarbon with the molecular formula $C_{11}H_{24}$.^[1] Its structure features a heptane backbone with methyl groups at positions 2 and 5, and an ethyl group also at position 5. This high degree of branching significantly influences its physical properties compared to its linear isomer, n-undecane.

Table 1: Physicochemical Properties of **5-Ethyl-2,5-dimethylheptane** and Related Isomers

Property	5-Ethyl-2,5-dimethylheptane	3-Ethyl-2,5-dimethylheptane	5-ethyl-2,4-dimethylheptane	n-Undecane
CAS Number	61868-29-9 [1]	13475-78-0	Not Available	1120-21-4
Molecular Formula	C ₁₁ H ₂₄ [1]	C ₁₁ H ₂₄ [2]	C ₁₁ H ₂₄	C ₁₁ H ₂₄
Molecular Weight	156.31 g/mol [1]	156.31 g/mol [2]	156.31 g/mol	156.31 g/mol
Boiling Point	178 °C [3]	180.1 °C [2]	Not Available	196 °C
Melting Point	-57.06 °C (estimated) [3]	Not Available	Not Available	-26 °C
Density	0.7538 g/cm ³ [3]	Not Available	Not Available	0.74 g/cm ³
Refractive Index	1.4223 [3]	Not Available	Not Available	1.417


The branched structure of **5-Ethyl-2,5-dimethylheptane** results in a lower boiling point compared to its straight-chain counterpart, n-undecane. This is a consequence of the reduced surface area of the more compact, branched molecule, leading to weaker van der Waals forces between molecules.

Synthesis of 5-Ethyl-2,5-dimethylheptane: A Plausible Approach

While a specific, documented synthesis for **5-Ethyl-2,5-dimethylheptane** is not readily available in the literature, a logical and efficient route can be designed utilizing the Grignard reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of organic synthesis. The proposed synthesis involves the reaction of a Grignard reagent with a ketone, followed by a reduction step.

Retrosynthetic Analysis

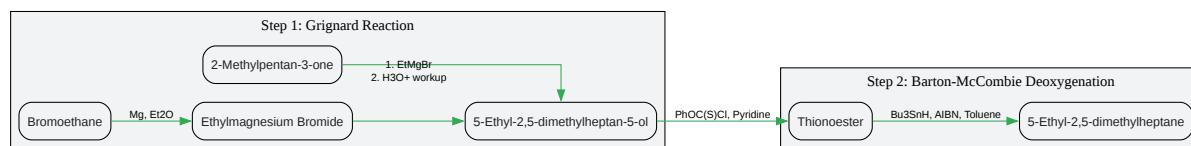
A retrosynthetic analysis of the target molecule suggests a disconnection at the C5 position, which is a quaternary carbon. This points to a Grignard addition to a ketone as a key step. The target molecule can be conceptually broken down into a ketone and a Grignard reagent.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic pathway for **5-Ethyl-2,5-dimethylheptane**.

Proposed Synthetic Protocol

Step 1: Grignard Reaction - Synthesis of 5-Ethyl-2,5-dimethylheptan-5-ol


- Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of bromoethane in anhydrous diethyl ether to the dropping funnel.
- Initiation: Add a small amount of the bromoethane solution to the magnesium turnings. If the reaction does not initiate spontaneously, gentle warming may be required.
- Formation of Ethylmagnesium Bromide: Once the reaction begins, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 2-methylpentan-3-one in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution.
- Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.
- Extraction and Purification: Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude tertiary alcohol, 5-ethyl-2,5-dimethylheptan-5-ol.

Step 2: Reduction of the Tertiary Alcohol to the Alkane

The tertiary alcohol can be converted to the corresponding alkane via a two-step process involving dehydration to an alkene followed by hydrogenation, or more directly through a Wolff-Kishner or Clemmensen reduction of a corresponding ketone (which would require a different synthetic approach). A plausible direct conversion would be the Barton-McCombie deoxygenation.

Barton-McCombie Deoxygenation Protocol:

- Formation of a Thionoester: React the tertiary alcohol (5-ethyl-2,5-dimethylheptan-5-ol) with a suitable thiocarbonylating agent, such as phenyl chlorothionoformate, in the presence of a base like pyridine.
- Radical Deoxygenation: Treat the resulting thionoester with a radical initiator (e.g., AIBN) and a radical reducing agent (e.g., tributyltin hydride or a more environmentally friendly alternative like tris(trimethylsilyl)silane) in a suitable solvent like toluene under reflux.
- Work-up and Purification: After the reaction is complete, remove the solvent and purify the product by column chromatography to obtain **5-Ethyl-2,5-dimethylheptane**.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **5-Ethyl-2,5-dimethylheptane**.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for **5-Ethyl-2,5-dimethylheptane**, this section will provide predicted spectral data based on the known spectroscopic behavior of alkanes and data from similar branched structures. For comparison, spectral data for the related compound 2,5-dimethylheptane is available.[\[4\]](#)[\[5\]](#)[\[6\]](#)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **5-Ethyl-2,5-dimethylheptane** is expected to be complex due to the presence of multiple, chemically similar alkyl groups. The predicted chemical shifts (δ) are in the typical alkane region of 0.8-1.5 ppm.

- Triplets and Quartets: The ethyl group at the C5 position will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons.
- Doublets and Multiplets: The methyl groups at C2 will likely appear as a doublet due to coupling with the adjacent methine proton. The remaining methylene and methine protons will produce complex, overlapping multiplets.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide a clearer picture of the carbon skeleton. Based on the structure, 8 distinct carbon signals are expected.

- Quaternary Carbon: A signal corresponding to the C5 quaternary carbon will be present, likely in the range of 30-40 ppm.
- Methine Carbon: A signal for the C2 methine carbon.
- Methylene Carbons: Signals for the methylene carbons of the heptane chain and the ethyl group.
- Methyl Carbons: Signals for the methyl carbons at C1, C2-methyl, C5-methyl, and the ethyl group's methyl.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of an alkane is typically simple. The spectrum of **5-Ethyl-2,5-dimethylheptane** will be dominated by C-H stretching and bending vibrations.

- C-H Stretching: Strong absorptions in the 2850-2960 cm^{-1} region.
- C-H Bending: Absorptions for methyl and methylene groups in the 1350-1470 cm^{-1} region.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry of **5-Ethyl-2,5-dimethylheptane** will result in a molecular ion peak (M^+) at $\text{m/z} = 156$. The fragmentation pattern will be characteristic of a branched alkane, with fragmentation occurring preferentially at the points of branching to form stable carbocations. Key fragments would be expected from the loss of methyl ($\text{M}-15$), ethyl ($\text{M}-29$), and larger alkyl fragments.

Potential Applications

While specific applications for **5-Ethyl-2,5-dimethylheptane** are not extensively documented, its properties as a highly branched alkane suggest its utility in several areas:

- Fuel Additives: Branched alkanes generally have higher octane ratings than their linear counterparts, making them valuable components in gasoline formulations to prevent engine knocking.[\[2\]](#)
- Solvents and Lubricants: Due to their nonpolar nature and specific boiling range, highly branched alkanes can be used as specialty solvents or as components in lubricating oils.
- Reference Standards: In analytical chemistry, pure hydrocarbons like **5-Ethyl-2,5-dimethylheptane** can serve as reference standards for gas chromatography and other analytical techniques.

Safety and Handling

No specific safety data sheet (SDS) for **5-Ethyl-2,5-dimethylheptane** is readily available. However, based on the data for similar branched alkanes like 2,2-dimethylheptane and 2,5-dimethylhexane, the following safety precautions should be observed.[\[7\]](#)[\[8\]](#)

- Flammability: Assumed to be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[\[7\]](#)

- **Health Hazards:** May be harmful if swallowed or inhaled. Aspiration into the lungs may cause chemical pneumonitis.^[7] May cause skin and eye irritation upon direct contact.
- **Personal Protective Equipment (PPE):** Wear protective gloves, safety glasses with side shields, and use in a well-ventilated area or with a fume hood.
- **Handling:** Ground and bond containers and receiving equipment to prevent static discharge. Use non-sparking tools.

GHS Pictograms (Inferred):

- Flammable Liquid
- Health Hazard (Aspiration Hazard)
- Irritant

Conclusion

5-Ethyl-2,5-dimethylheptane is a highly branched alkane with properties that make it of interest in the fields of fuel science, specialty chemicals, and analytical chemistry. While specific experimental data for this compound is limited, its characteristics can be reliably inferred from the established principles of organic chemistry and data from closely related isomers. The synthetic route outlined in this guide, based on the Grignard reaction, provides a practical method for its laboratory-scale preparation, enabling further research into its properties and potential applications. As with any chemical, proper safety precautions should be strictly followed during its handling and use.

References

- NIST. (n.d.). Heptane, 5-ethyl-2-methyl-. NIST Chemistry WebBook.
- PubChem. (n.d.). **5-Ethyl-2,5-dimethylheptane**. National Center for Biotechnology Information.
- Chem Service. (2017). Safety Data Sheet - 2,2-Dimethylheptane.
- Chemsoc. (n.d.). **5-ethyl-2,5-dimethylheptane**.
- Chem-Magic.com. (n.d.). 3-ethyl-2,5-dimethylheptane.
- Stenutz. (n.d.). 2,5-dimethyl-5-ethylheptane.

- PubChem. (n.d.). 5-Ethyl-2,2-dimethylheptane. National Center for Biotechnology Information.
- PubChem. (n.d.). 5-Ethyl-2,5-dimethylhept-2-ene. National Center for Biotechnology Information.
- PubChem. (n.d.). 2,5-Dimethylheptane. National Center for Biotechnology Information.
- NIST. (n.d.). 5-ethyl-2,2-dimethylheptane. NIST Chemistry WebBook.
- Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2022). Journal of the Indian Chemical Society.
- Wikidata. (n.d.). 5-ethyl-2-methylheptane.
- PubChem. (n.d.). 5-Ethyl-2,3-dimethylheptane. National Center for Biotechnology Information.
- ResearchGate. (2022).
- YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ^{13}C NMR Chemical Shifts.
- Wikipedia. (n.d.). Alkane.
- Stenutz. (n.d.). 5-ethyl-2,4-dimethylheptane.
- Stenutz. (n.d.). 5-ethyl-2-methylheptane.
- ResearchGate. (2023).
- PubMed. (2013).
- MDPI. (2023).
- SpectraBase. (n.d.). 2,5-Dimethylheptane - Optional[^{13}C NMR] - Chemical Shifts.
- YouTube. (2020). Grignard multi-step synthesis example.
- NIST. (n.d.). Heptane, 2,5-dimethyl-. NIST Chemistry WebBook.
- ResearchGate. (2005). IR Spectrum of the Ethyl Cation: Evidence for the Nonclassical Structure.
- NIST. (n.d.). Heptane, 2,5-dimethyl-. NIST Chemistry WebBook.
- PubChem. (n.d.). 5-Ethyl-3,3-dimethylheptane.
- Stenutz. (n.d.). 2,5-dimethylheptane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Ethyl-2,5-dimethylheptane | C11H24 | CID 53423790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-ethyl-2,5-dimethylheptane [chemister.ru]
- 3. 2,5-dimethyl-5-ethylheptane CAS#: [m.chemicalbook.com]
- 4. 2,5-DIMETHYLHEPTANE(2216-30-0) 13C NMR spectrum [chemicalbook.com]
- 5. 2,5-DIMETHYLHEPTANE(2216-30-0) 1H NMR [m.chemicalbook.com]
- 6. 2,5-Dimethylheptane | C9H20 | CID 16662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Ethyl-2,5-dimethylheptane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14568538#5-ethyl-2-5-dimethylheptane-cas-number-61868-29-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com